N-(Cyclopropylmethyl)normorphine is classified as an opioid receptor ligand. Specifically, it is known for its interactions with mu (MOP), kappa (KOP), and delta (DOP) opioid receptors. The structural modifications, particularly the cyclopropylmethyl group, influence its pharmacological properties, making it a subject of interest in the development of new analgesics and antagonists.
The synthesis of N-(Cyclopropylmethyl)normorphine involves several key steps that utilize established organic chemistry techniques. The general method includes:
The specific conditions such as temperature, solvent choice, and reaction time can significantly affect yield and purity. For instance, reactions may be conducted under reflux conditions or at room temperature depending on the reactivity of the starting materials used .
N-(Cyclopropylmethyl)normorphine has a complex molecular structure that can be represented by its chemical formula . The structure includes:
The stereochemistry around various chiral centers in the morphinan framework plays a crucial role in determining the compound's pharmacological activity. Advanced techniques such as X-ray crystallography or NMR spectroscopy can be employed to elucidate these structural details .
N-(Cyclopropylmethyl)normorphine can participate in various chemical reactions typical for amines and morphinans:
The mechanism by which N-(Cyclopropylmethyl)normorphine exerts its effects primarily involves interaction with opioid receptors:
The physical and chemical properties of N-(Cyclopropylmethyl)normorphine include:
Characterization techniques such as mass spectrometry and infrared spectroscopy are often employed to confirm these properties .
N-(Cyclopropylmethyl)normorphine has several potential applications in scientific research and medicine:
The cyclopropylmethyl extension on the tertiary nitrogen creates steric and electronic perturbations that profoundly alter receptor binding kinetics and downstream signaling:
Receptor Affinity & Selectivity: N-CPM-normorphine displays nanomolar affinity for mu-opioid receptors (MOR) but exhibits significant interactions with delta (DOR) and kappa (KOR) subtypes. This contrasts with morphine’s strong MOR selectivity. Binding studies using radiolabeled agonists ([³H]DAMGO for MOR, [³H]Ile⁵,⁶-deltorphin II for DOR, [³H]HS665 for KOR) reveal its competitive displacement profiles [4]. Molecular docking indicates the CPM moiety penetrates a hydrophobic accessory pocket near the orthosteric binding site, potentially stabilizing receptor conformations distinct from those induced by N-methyl ligands [5] [8].
Biased Signaling Modulation: Unlike morphine, which predominantly activates Gαᵢ-mediated inhibition of adenylate cyclase, N-CPM-normorphine demonstrates nuanced efficacy in G-protein vs. β-arrestin pathways. Its CPM group may sterically hinder interactions critical for β-arrestin recruitment—a mechanism implicated in opioid side effects like respiratory depression [2] [8]. Functional [³⁵S]GTPγS binding assays confirm its G-protein activation potency at MOR and KOR, though with reduced efficacy compared to full agonists [4] [9].
Allosteric Interactions: The compound’s extended N-substituent enables potential engagement with allosteric sites adjacent to the conserved orthosteric pocket. This is evidenced by its ability to modulate receptor heteromerization (e.g., MOR-DOR complexes) and influence functional crosstalk between opioid subtypes [2] [5].
Table 1: In Vitro Opioid Receptor Binding Affinities of Select Normorphine Derivatives
Compound | Kᵢ (nM) ± SEM | Selectivity Ratio | |||
---|---|---|---|---|---|
MOR | DOR | KOR | MOR:DOR | MOR:KOR | |
Normorphine | 1.8 ± 0.2 | 56 ± 4 | 48 ± 3 | 31 | 27 |
N-CPM-Normorphine | 3.5 ± 0.4 | 22 ± 2 | 12 ± 1 | 6.3 | 3.4 |
N-Allyl-Normorphine | 12 ± 1 | 85 ± 6 | 64 ± 5 | 7.1 | 5.3 |
Reference: DAMGO (MOR) | 0.8 ± 0.1 | >1000 | >1000 | >1250 | >1250 |
Data derived from competition binding assays in rat brain homogenates [4] [9]. SEM = Standard Error of Mean.
The synthesis of N-CPM-normorphine emerged from systematic exploration of N-substituent effects on opiate pharmacology:
Kabay’s Legacy: János Kabay’s 1925 "green method" enabled efficient morphine extraction from poppy straw, facilitating access to normorphine—the essential precursor for N-alkylated derivatives [3]. This industrial advance provided the chemical foundation for modifying the N-center.
N-Substituent SAR Breakthroughs: Early studies (1950s–1970s) established that N-allyl or N-CPM groups converted opioid agonists into antagonists/partial agonists. Naloxone (N-allyl) and naltrexone (N-CPM) exemplified this, prompting investigation of CPM analogues across morphinan scaffolds [4] [8]. N-CPM-normorphine was synthesized via N-demethylation of morphine (yielding normorphine) followed by re-alkylation with cyclopropylmethyl halides under basic conditions [6].
Modern Refinements: Recent work optimized routes using Mitsunobu chemistry (e.g., phthalimide-based N-alkylation) or reductive amination protocols to enhance yield and purity [3] [8]. The CPM group’s three-membered ring imposes high torsional strain, which rigidifies the amine geometry and enhances receptor dissociation kinetics—a key determinant of functional activity [5] [8].
Table 2: Evolution of Key Normorphine N-Substituents and Their Pharmacological Impact
Era | N-Substituent | Representative Compound | Primary Pharmacological Shift |
---|---|---|---|
Pre-1960 | –CH₃ | Morphine | Full MOR agonist |
1960s | –CH₂CH=CH₂ | Naloxone | Competitive MOR antagonist |
1970s | –CH₂-c-C₃H₅ | Naltrexone | Long-acting MOR/DOR/KOR antagonist |
1980s–Present | –CH₂-c-C₃H₅ | N-CPM-Normorphine | Mixed efficacy: partial agonist/antagonist at MOR/KOR |
Adapted from synthetic and pharmacological studies [3] [6] [8].
The compound’s ability to differentially modulate central and peripheral opioid receptors stems from its physicochemical and pharmacokinetic properties:
Blood-Brain Barrier (BBB) Permeability: N-CPM-normorphine exhibits reduced passive BBB penetration compared to morphine due to increased polarity (logP reduced by ~0.5–1 unit) and enhanced hydrogen-bonding capacity from the CPM group. In silico predictions (e.g., PAMPA-BBB assays) indicate moderate CNS access, suggesting potential peripheral compartmentalization [6] [8]. This property makes it a probe for distinguishing peripherally mediated analgesia (e.g., in inflammatory pain) from CNS effects.
Peripheral Receptor Activation: Functional GTPγS assays in isolated tissues (e.g., guinea pig ileum, mouse vas deferens) confirm that N-CPM-normorphine binds peripheral MOR and DOR with nanomolar affinity. However, it shows minimal potentiation of μ-agonist effects by δ-ligands in these tissues, suggesting it does not enhance MOR-DOR heteromer coupling in the periphery [7]. Its KOR activity in peripheral neurons may contribute to antihyperalgesic effects in visceral pain models without central side effects [4] [9].
Metabolic Stability: The CPM group confers resistance to hepatic N-dealkylation compared to N-methyl or N-allyl analogues. Primary metabolic pathways involve glucuronidation at the 3-OH group (like morphine) and minor cytochrome P450-mediated ring oxidation [6] [8]. This stability extends its in vivo half-life, facilitating sustained peripheral actions.
Table 3: Comparative Opioid Receptor Signaling Profiles in Central vs. Peripheral Tissues
Tissue / Receptor Target | N-CPM-Normorphine Efficacy | Morphine Efficacy | Key Functional Outcome |
---|---|---|---|
Central: | |||
⋄ MOR (PAG, locus ceruleus) | Partial agonist (60–70%) | Full agonist (100%) | Reduced analgesia vs. morphine |
⋄ KOR (Amygdala, VTA) | Agonist (85%) | Weak agonist (20%) | Potential dysphoria modulation |
Peripheral: | |||
⋄ MOR (Enteric neurons) | Agonist (90%) | Full agonist (100%) | Constriction preserved |
⋄ DOR (Sensory neurons) | Antagonist | Inactive | Blockade of peripheral δ-mediated analgesia |
⋄ KOR (Visceral afferents) | Full agonist (95%) | Partial agonist (40%) | Enhanced peripheral antinociception |
Efficacy = % maximal stimulation vs. reference agonist (DAMGO for MOR, U69,593 for KOR) in [³⁵S]GTPγS assays [4] [7] [9]. PAG = periaqueductal gray; VTA = ventral tegmental area.
Concluding Remarks
N-(Cyclopropylmethyl)normorphine epitomizes the transformative impact of strategic N-modification on opioid pharmacology. Its development—rooted in Kabay’s isolation methods and refined through decades of structure-activity relationship studies—provides critical insights into receptor subtype engagement, signaling bias, and central/peripheral functional segregation. Future research should leverage its unique pharmacophore to design spatially selective or pathway-biased opioid modulators, potentially circumventing the therapeutic limitations of classical opiates.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0